4-Oxazolepropanenitrile, 4,5-dihydro-4-methyl-2-(4-nitrophenyl)-5-oxo-
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Overview
Description
4-Oxazolepropanenitrile, 4,5-dihydro-4-methyl-2-(4-nitrophenyl)-5-oxo- is a complex organic compound that belongs to the oxazole family This compound is characterized by the presence of an oxazole ring, a nitrile group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxazolepropanenitrile, 4,5-dihydro-4-methyl-2-(4-nitrophenyl)-5-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with a suitable nitrile and an amine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Oxazolepropanenitrile, 4,5-dihydro-4-methyl-2-(4-nitrophenyl)-5-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxazole derivatives with modified functional groups.
Reduction: Amino-substituted oxazole derivatives.
Substitution: Various substituted oxazole compounds depending on the nucleophile used.
Scientific Research Applications
4-Oxazolepropanenitrile, 4,5-dihydro-4-methyl-2-(4-nitrophenyl)-5-oxo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Oxazolepropanenitrile, 4,5-dihydro-4-methyl-2-(4-nitrophenyl)-5-oxo- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole
- 2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole
Uniqueness
4-Oxazolepropanenitrile, 4,5-dihydro-4-methyl-2-(4-nitrophenyl)-5-oxo- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C13H11N3O4 |
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Molecular Weight |
273.24 g/mol |
IUPAC Name |
3-[4-methyl-2-(4-nitrophenyl)-5-oxo-1,3-oxazol-4-yl]propanenitrile |
InChI |
InChI=1S/C13H11N3O4/c1-13(7-2-8-14)12(17)20-11(15-13)9-3-5-10(6-4-9)16(18)19/h3-6H,2,7H2,1H3 |
InChI Key |
LBIOXCNHZKEDEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])CCC#N |
Origin of Product |
United States |
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